Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate
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Overview
Description
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a chemical compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol It is known for its unique structure, which includes a trifluoromethyl group and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate typically involves the reaction of 7,7,7-trifluoroheptanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 7,7,7-trifluoroheptanoate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
7,7,7-Trifluoro-6-hydroxyheptanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 6-hydroxyheptanoate: Does not have the trifluoromethyl group, resulting in different chemical and physical properties.
Uniqueness
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is unique due to the presence of both the trifluoromethyl and hydroxyimino groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (6Z)-7,7,7-trifluoro-6-hydroxyiminoheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-15-7(13)5-3-2-4-6(12-14)8(9,10)11/h14H,2-5H2,1H3/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUZANKVPQBFU-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC/C(=N/O)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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